molecular formula C7H11F3O B1600108 1-(Trifluoromethyl)cyclohexanol CAS No. 80768-55-4

1-(Trifluoromethyl)cyclohexanol

Cat. No.: B1600108
CAS No.: 80768-55-4
M. Wt: 168.16 g/mol
InChI Key: WUVULQQNELULBI-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, a functional group known for its electron-withdrawing effects. The presence of this group can significantly alter the reactivity and stability of the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trifluoromethylating agents. For instance, the reaction of cyclohexanone with (trifluoromethyl)trimethylsilane in the presence of a catalyst can yield this compound . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(trifluoromethyl)cyclohexanone.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products:

    Oxidation: 1-(Trifluoromethyl)cyclohexanone

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

1-(Trifluoromethyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)cyclohexanol is influenced by the trifluoromethyl group, which can affect the compound’s reactivity and interaction with other molecules. The electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates in chemical reactions, thereby influencing the overall reaction pathway .

Comparison with Similar Compounds

    Cyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(Trifluoromethyl)cyclohexanone: The ketone derivative of 1-(trifluoromethyl)cyclohexanol.

    4-(Trifluoromethyl)cyclohexanol: A positional isomer with the trifluoromethyl group at a different position on the cyclohexane ring.

Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects compared to its isomers and analogs. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

1-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVULQQNELULBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460805
Record name 1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80768-55-4
Record name 1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

K. Prakash, et a., J. Am. Chem. Soc., Vol. 111, 393-395 (1989) describe the reaction of the fluoride ion catalyzed reaction of trifluoromethyltrimethylsilane with ketones and aldehydes to give the corresponding α-trifluoromethyl substituted alcohol and trimethylfluorosilane. In a typical reaction, cyclohexanone was reacted with trifluoromethyltrimethylsilane in tetrahydrofuran in the presence of tetrabutylammonium fluoride at 0° C. After 1 hour, the solution was mixed with 0.5N HCl to hydrolyze the intermediate silyl ether, and then the product was isolated by distillation. In this case, a 77% yield of 1-trifluoromethylcyclohexanol is reported.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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